![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/new.no-structure.jpg)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lidocaine Impurity 2, chemically known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a byproduct found in the synthesis of lidocaine, a widely used local anesthetic. This compound is of significant interest in pharmaceutical research due to its structural similarity to lidocaine and its potential implications in drug purity and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide typically involves the reaction of diethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is utilized in various research fields due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in lidocaine formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of lidocaine.
Industry: Employed in the development of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is not as well-studied as lidocaine. due to its structural similarity, it is hypothesized to interact with sodium channels in a manner similar to lidocaine, potentially affecting nerve signal transmission. This interaction could influence the compound’s pharmacological and toxicological profile.
Vergleich Mit ähnlichen Verbindungen
Lidocaine: The parent compound, widely used as a local anesthetic.
Monoethylglycinexylidide: A primary metabolite of lidocaine with similar pharmacological activity.
2,6-Dimethylaniline: An impurity in lidocaine synthesis with potential toxicological effects.
Uniqueness: 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is unique due to its specific structural configuration, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other lidocaine impurities. Its presence and concentration in pharmaceutical formulations are critical for ensuring drug safety and efficacy.
This detailed overview provides a comprehensive understanding of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, highlighting its significance in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
1596965-85-3 |
---|---|
Molekularformel |
C11H23N3O2 |
Molekulargewicht |
229.32 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.